molecular formula C22H35NO6 B4039852 2,6-Dimethyl-4-[4-(3-methyl-5-propan-2-ylphenoxy)butyl]morpholine;oxalic acid

2,6-Dimethyl-4-[4-(3-methyl-5-propan-2-ylphenoxy)butyl]morpholine;oxalic acid

Cat. No.: B4039852
M. Wt: 409.5 g/mol
InChI Key: GMPSOFUUVZDFOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-4-[4-(3-methyl-5-propan-2-ylphenoxy)butyl]morpholine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring substituted with a phenoxybutyl group, which is further modified with methyl and propan-2-yl groups. The presence of oxalic acid as a counterion adds to its chemical complexity.

Scientific Research Applications

2,6-Dimethyl-4-[4-(3-methyl-5-propan-2-ylphenoxy)butyl]morpholine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-[4-(3-methyl-5-propan-2-ylphenoxy)butyl]morpholine typically involves multiple steps, starting with the preparation of the phenoxybutyl intermediate. This intermediate is then reacted with morpholine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification using column chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-[4-(3-methyl-5-propan-2-ylphenoxy)butyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-[4-(3-methyl-5-propan-2-ylphenoxy)butyl]morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: A simpler analog with similar structural features but lacking the phenoxybutyl group.

    4-Phenoxybutylmorpholine: Similar in structure but without the methyl and propan-2-yl substitutions.

Uniqueness

The uniqueness of 2,6-Dimethyl-4-[4-(3-methyl-5-propan-2-ylphenoxy)butyl]morpholine lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,6-dimethyl-4-[4-(3-methyl-5-propan-2-ylphenoxy)butyl]morpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO2.C2H2O4/c1-15(2)19-10-16(3)11-20(12-19)22-9-7-6-8-21-13-17(4)23-18(5)14-21;3-1(4)2(5)6/h10-12,15,17-18H,6-9,13-14H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPSOFUUVZDFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCCCOC2=CC(=CC(=C2)C(C)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethyl-4-[4-(3-methyl-5-propan-2-ylphenoxy)butyl]morpholine;oxalic acid
Reactant of Route 2
2,6-Dimethyl-4-[4-(3-methyl-5-propan-2-ylphenoxy)butyl]morpholine;oxalic acid
Reactant of Route 3
Reactant of Route 3
2,6-Dimethyl-4-[4-(3-methyl-5-propan-2-ylphenoxy)butyl]morpholine;oxalic acid
Reactant of Route 4
2,6-Dimethyl-4-[4-(3-methyl-5-propan-2-ylphenoxy)butyl]morpholine;oxalic acid
Reactant of Route 5
Reactant of Route 5
2,6-Dimethyl-4-[4-(3-methyl-5-propan-2-ylphenoxy)butyl]morpholine;oxalic acid
Reactant of Route 6
2,6-Dimethyl-4-[4-(3-methyl-5-propan-2-ylphenoxy)butyl]morpholine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.